

What is Cy3B fluorescent dye

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3B

Cat. No.: B15556587

[Get Quote](#)

An In-depth Technical Guide to **Cy3B** Fluorescent Dye

Introduction

Cy3B is a bright, orange-emitting fluorescent dye belonging to the cyanine family of synthetic polymethine dyes.^{[1][2]} It is an improved, structurally rigidified version of the more common Cy3 dye.^{[3][4][5][6][7][8][9]} This conformational locking prevents the cis/trans isomerization that can occur in other cyanine dyes, a process that leads to a loss of fluorescence upon excitation.^{[1][2][10][11]} Consequently, **Cy3B** exhibits significantly increased fluorescence quantum yield and photostability, making it an exceptionally bright and stable fluorophore for biological research.^{[1][3][4][5][8][9][10][12]} It is highly water-soluble and its fluorescence is insensitive to pH over a wide range (pH 4 to 10).^{[3][4]}

Core Properties: Photophysical and Chemical Data

The superior photophysical properties of **Cy3B** make it a preferred choice for demanding fluorescence applications. Key quantitative characteristics are summarized below.

Property	Value	Source(s)
Excitation Maximum (λ_{max})	558 - 560 nm	[1][3][4]
Emission Maximum (λ_{em})	570 - 572 nm	[1][3][4]
Molar Extinction Coefficient	120,000 - 130,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][3][4]
Fluorescence Quantum Yield	~0.57 (57%)	[13]
Molecular Weight (NHS Ester)	657.21 g/mol	[3][4]
Recommended Excitation	532 nm or 555 nm laser lines	[3][4]
Common Paired Quencher	Black Hole Quencher 2 (BHQ-2)	[1][2][11]
Solubility	Water, DMSO, DMF	[3][4]

Chemistry of Bioconjugation

Cy3B is available with a variety of reactive groups to enable covalent attachment to biomolecules. The most common form is the N-hydroxysuccinimide (NHS) ester, which is highly effective for labeling primary amines.

- Amine-Reactive Labeling: The **Cy3B**-NHS ester is the most popular choice for labeling primary amines ($-\text{NH}_2$) found in proteins (e.g., on lysine residues) and amine-modified oligonucleotides.[3][4] The reaction is efficient at a slightly alkaline pH (typically 8.0-9.3) and results in a stable amide bond.[14][15]
- Thiol-Reactive Labeling: Maleimide derivatives are available for labeling molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins.
- Click Chemistry: For highly specific and efficient copper-free conjugation, **Cy3B** is also available in forms like Tetrazine or TCO (trans-cyclooctene), which react with their corresponding partners (e.g., TCO or tetrazine-modified molecules, respectively).[5][8] This reaction is known for its high yield under mild conditions.[5][8]

Key Applications in Research and Drug Development

The exceptional brightness and stability of **Cy3B** make it suitable for a wide range of applications where high sensitivity is crucial.

- Fluorescent Labeling and Imaging: **Cy3B** is widely used to label antibodies, proteins, and nucleic acids for cellular imaging techniques such as immunocytochemistry and immunohistochemistry.[\[16\]](#)[\[17\]](#) Its bright signal provides high-contrast images.
- Nucleic Acid Analysis: It is used to label probes for applications like Fluorescent In-Situ Hybridization (FISH), TaqMan probes for qPCR, Scorpion primers, and Molecular Beacons.[\[1\]](#)[\[2\]](#)[\[16\]](#)
- Single-Molecule Studies: The high photostability of **Cy3B** is a significant advantage in single-molecule detection and FRET (Förster Resonance Energy Transfer) studies, where the dye must survive prolonged laser excitation.[\[10\]](#)
- Microarrays: The dye is a common choice for labeling samples in DNA microarray analysis.[\[17\]](#)

Experimental Protocols

Protocol: Labeling IgG Antibodies with Cy3B-NHS Ester

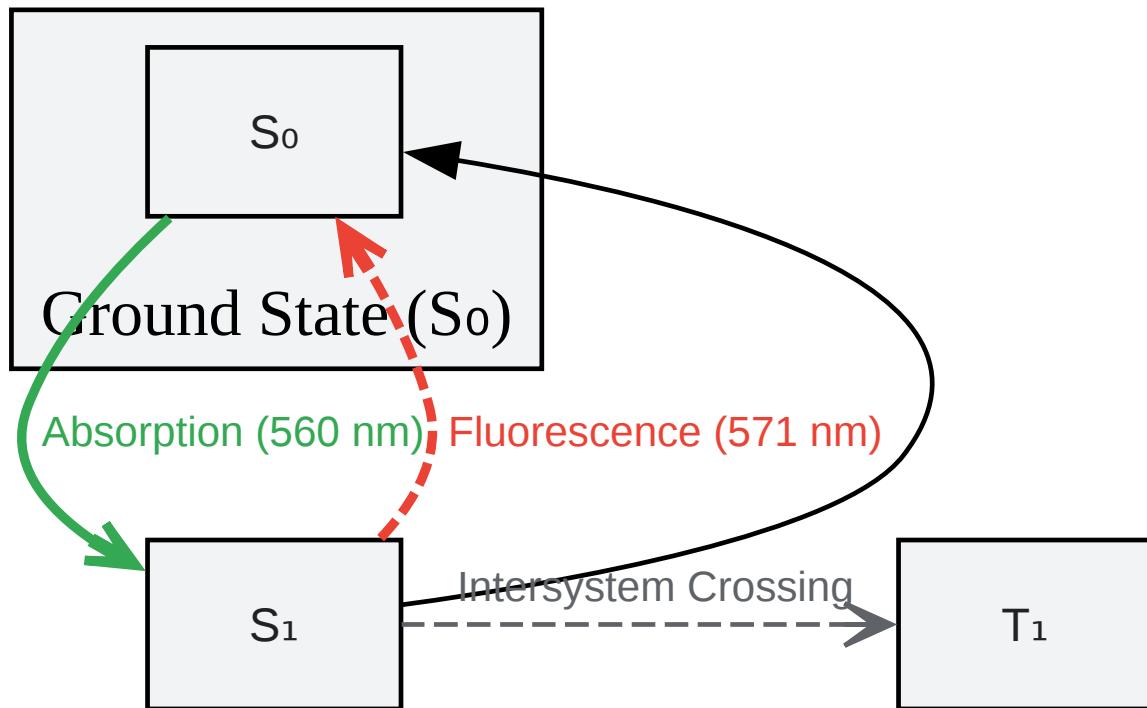
This protocol provides a general procedure for conjugating **Cy3B**-NHS ester to Immunoglobulin G (IgG) antibodies. The goal is to achieve an optimal Dye-to-Protein (D/P) ratio for maximum fluorescence.

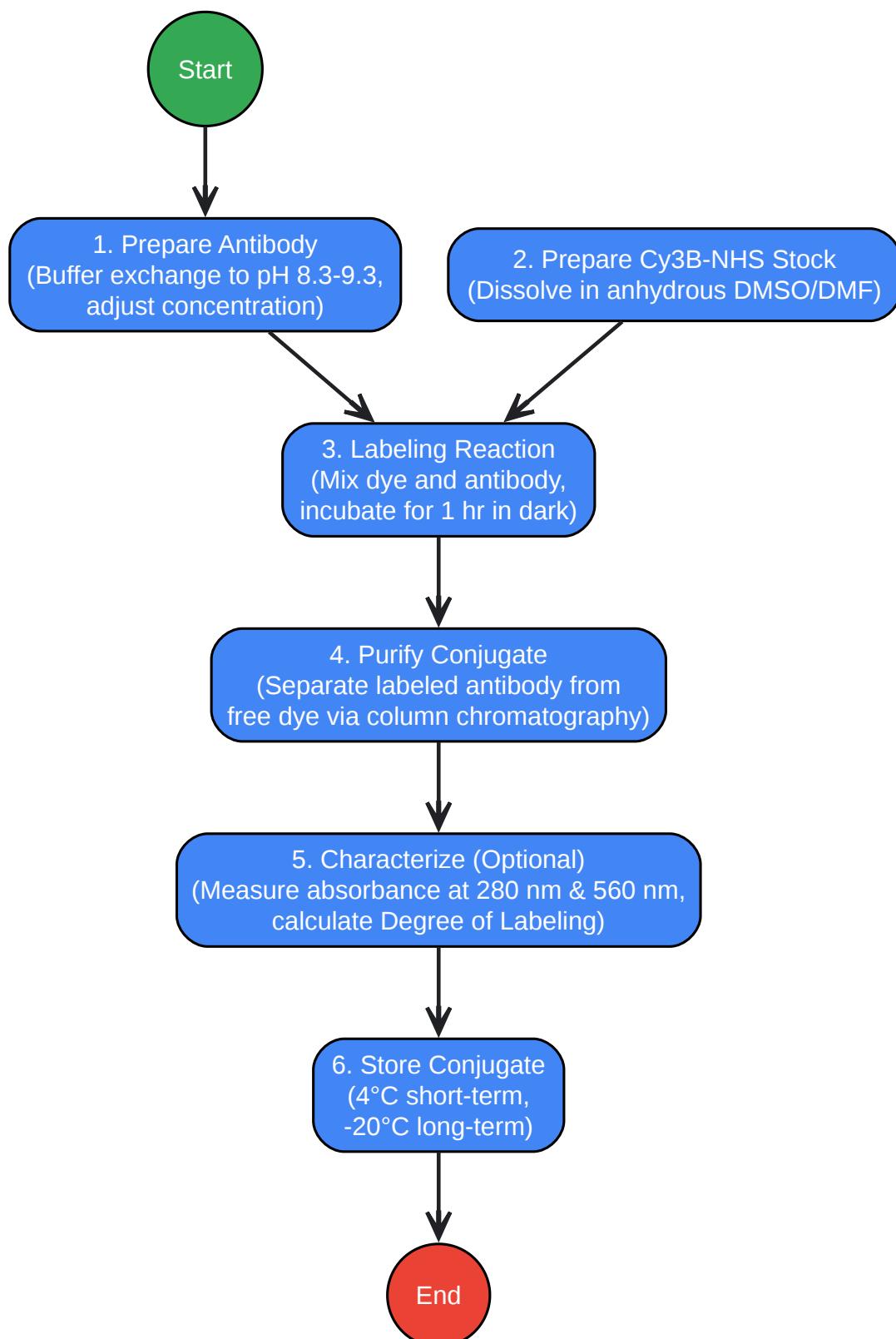
1. Materials Required:

- IgG antibody solution (must be free of amine-containing stabilizers like Tris, BSA, or gelatin).[\[14\]](#)[\[18\]](#)
- **Cy3B**-NHS Ester.[\[3\]](#)[\[4\]](#)
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-9.3.[\[14\]](#)[\[15\]](#)[\[18\]](#)

- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[14]
- Purification Column: Gel filtration column (e.g., Sephadex G-25) or spin desalting column.[14][19][20]
- Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH ~7.4.

2. Procedure:


- Prepare Antibody Solution:
 - Adjust the concentration of the antibody to 2-10 mg/mL in the reaction buffer.[15][18][20] A higher protein concentration generally increases labeling efficiency.[15][18]
 - If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS first, and then the buffer must be exchanged for the reaction buffer.
- Prepare Dye Stock Solution:
 - Allow the vial of **Cy3B**-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Dissolve the **Cy3B**-NHS ester in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL.[14][19] This solution should be used immediately.[15]
- Labeling Reaction:
 - Add the calculated amount of dye stock solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody often needs to be determined experimentally, but a starting point of a 5:1 to 15:1 molar excess of dye is common.[15][19]
 - Protect the reaction mixture from light by wrapping the vial in aluminum foil.
 - Incubate at room temperature for 60 minutes with gentle stirring or rocking.[14][15][19]
- Purification of the Conjugate:


- Separate the labeled antibody from the unreacted free dye using a pre-equilibrated gel filtration or spin desalting column.[14][19]
- Elute the conjugate with PBS buffer. The labeled antibody will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
- Collect the fractions containing the labeled protein.
- Characterization (Optional but Recommended):
 - Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~560 nm (for **Cy3B**).
- Storage:
 - Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage. [14] Adding a stabilizer like BSA can be done at this stage if desired.[14]

Visualizations

Photophysical Mechanism of Cy3B

The fluorescence of **Cy3B** can be described by a Jablonski diagram, which illustrates the electronic transitions that occur after the molecule absorbs light. Upon excitation by a photon (typically from a 532 nm or 555 nm laser), the molecule is promoted from its electronic ground state (S_0) to an excited singlet state (S_1). After a very brief period in the excited state, it relaxes back to the ground state, emitting a photon of longer wavelength (~571 nm) in a process called fluorescence. The rigid structure of **Cy3B** minimizes non-radiative decay pathways, leading to its high quantum yield.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cy3B Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. genelink.com [genelink.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Cy3B Tetrazine | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cy3B TCO | AAT Bioquest [aatbio.com]
- 9. Cy3B: improving the performance of cyanine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metabion.com [metabion.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. probes.bocsci.com [probes.bocsci.com]
- 18. biotium.com [biotium.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [What is Cy3B fluorescent dye]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556587#what-is-cy3b>]

fluorescent-dye]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com